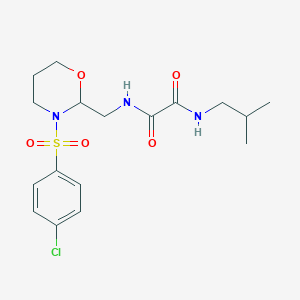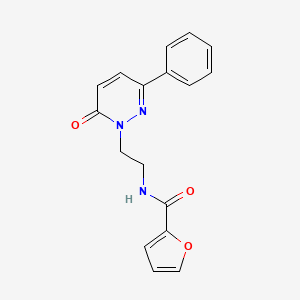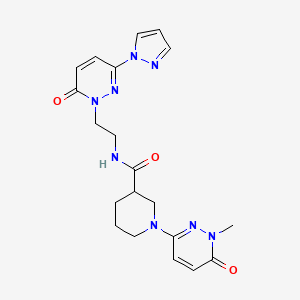![molecular formula C16H13FO2 B2881774 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol CAS No. 477858-58-5](/img/structure/B2881774.png)
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol” is a chemical compound. It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in various databases . The presence of phosphorus and sulfur atoms can change the planarity of the parent compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of chromanone derivatives, including compounds similar to 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol, have been extensively studied. For instance, the stereoselective photodimerization of (E)-3-benzylidene-4-chromanones in the crystalline state reveals the influence of halogen groups on the chromanone moiety for controlling molecular arrangement and reactivity. These studies are crucial for understanding the fundamental chemistry and potential applications of such compounds in materials science and organic synthesis (Cheng et al., 2012).
Optical Properties and Material Science Applications
Research into the optical properties of chromanone derivatives, including those with structures similar to this compound, highlights their potential in material science. For example, the serendipitous synthesis of new fluorescent dyes based on chromanone structures demonstrates strong blue emission in solution, indicating their usefulness as fluorophores in dye-sensitized materials and bioimaging applications (Teimouri, 2011).
Electrochemical Applications
Anodic monofluorination studies of chromone derivatives reveal selective fluorination strategies, showcasing the electrochemical utility of compounds structurally related to this compound. This selective fluorination process is critical for developing novel organofluorine compounds, which are valuable in pharmaceuticals, agrochemicals, and material science (Dawood & Fuchigami, 2001).
Biological and Medicinal Chemistry Applications
The synthesis and evaluation of organotin(IV) complexes based on Schiff bases, including structures related to this compound, have demonstrated potential anticancer properties. These studies are crucial for the development of new chemotherapeutic agents, underscoring the importance of chromanone derivatives in medicinal chemistry research (Basu Baul et al., 2009).
Chemosensor Development
Chromanol derivatives, similar in structure to this compound, have been explored for their chemosensor capabilities, particularly in the detection of metal ions and other analytes. This research highlights the potential of such compounds in environmental monitoring, biomedical diagnostics, and the development of sensory materials (Roy, 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins such as the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
This interaction could potentially alter the activity of the target proteins, thereby influencing various cellular processes .
Biochemical Pathways
Given the potential target of this compound, it could be involved in pathways related to cell cycle control and signal transduction .
Result of Action
Given its potential targets, the compound could influence various cellular processes, including cell cycle control and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Propriétés
IUPAC Name |
(3E)-3-[(2-fluorophenyl)methylidene]-4H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9,16,18H,10H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYJXEUAXSRXAK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)C(C3=CC=CC=C3O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2F)/C(C3=CC=CC=C3O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

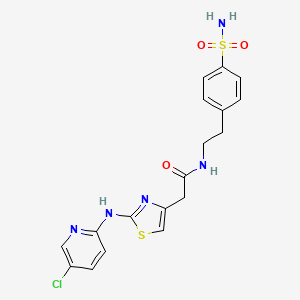

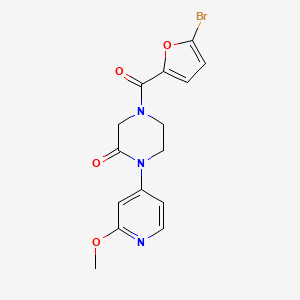
![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)
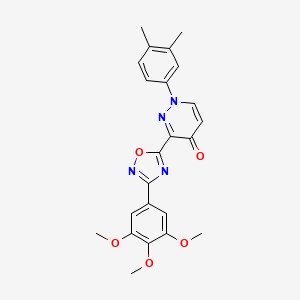

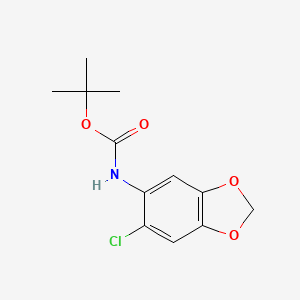
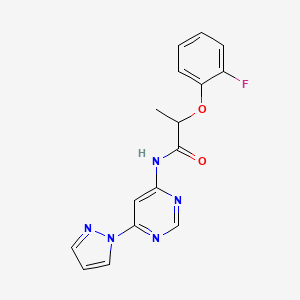
![Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate](/img/structure/B2881705.png)

